

Application Notes and Protocols for Measuring BTK Inactivation by BMS-986195

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Compound of Interest

Compound Name: BMS961

Cat. No.: B1667193

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Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling and is a key therapeutic target in autoimmune diseases and B-cell malignancies.[1][2] BMS-986195 (branebrutinib) is a potent and highly selective oral covalent inhibitor of BTK.[1][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1] These application notes provide detailed protocols for measuring the inactivation of BTK by BMS-986195 in various experimental settings.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of BMS-986195.

Table 1: In Vitro Potency and Selectivity of BMS-986195

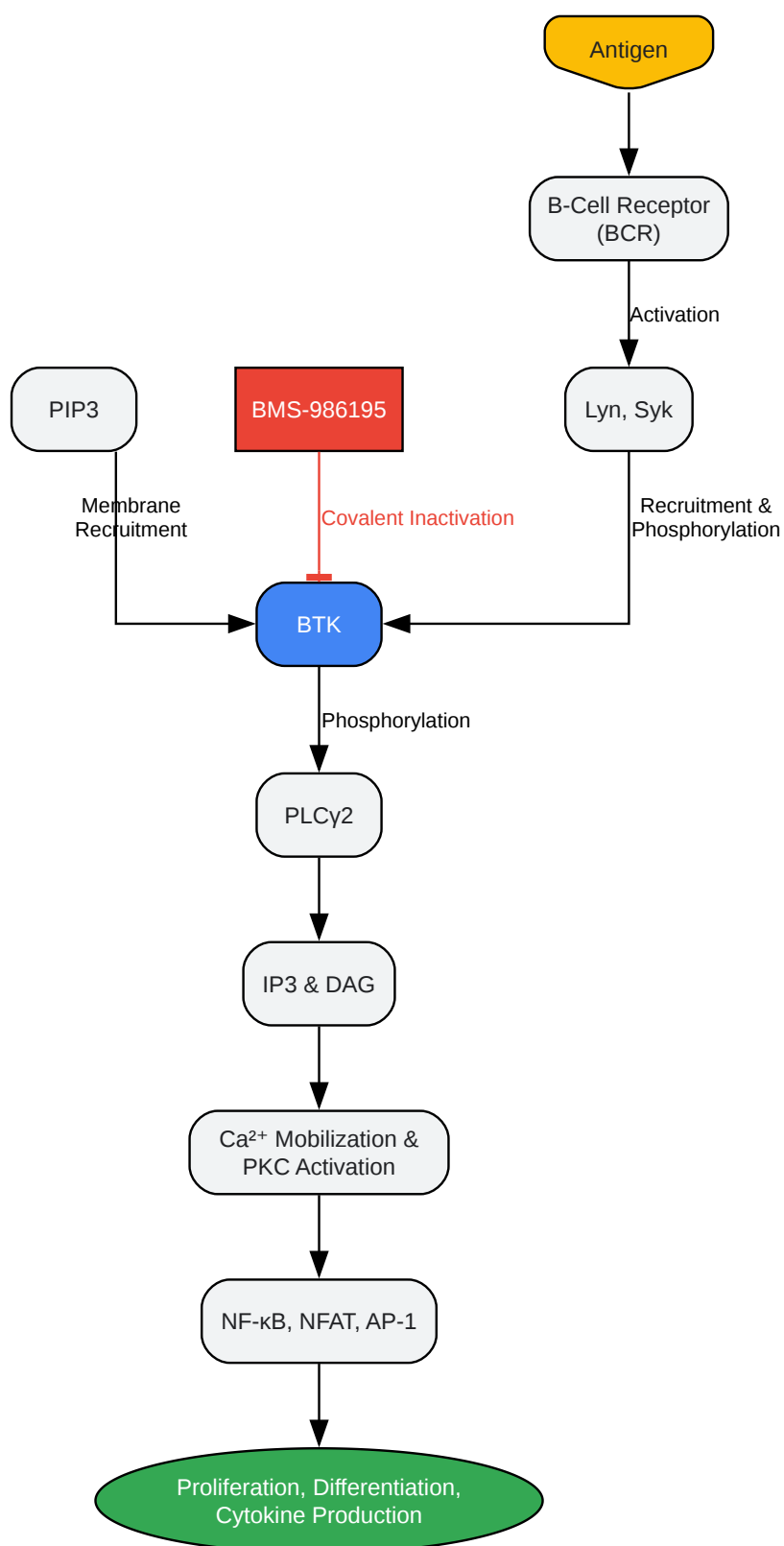
| Parameter | Value | Cell/System | Reference |
|---|-------------------------------------|-----------------------|---|
| BTK IC ₅₀ (Biochemical) | 0.1 nM | Recombinant Human BTK | [4] [5] |
| BTK Inactivation (Human Whole Blood IC ₅₀) | 5 nM | Human Whole Blood | [2] |
| BCR-stimulated CD69 Expression IC ₅₀ | 11 nM | Human Whole Blood | [2] [4] |
| B-cell Proliferation IC ₅₀ | <1 nM | B cells | [2] |
| CD86 Expression IC ₅₀ | <1 nM | B cells | [2] |
| Calcium Flux IC ₅₀ | 7 nM | B cells | [2] |
| Selectivity over other kinases | >5,000-fold for over 240 kinases | Kinase Panel | [1] [4] |
| Tec Family Kinase Selectivity | 9- to 1,010-fold | Tec Family Kinases | [5] |

Table 2: In Vivo BTK Occupancy and Pharmacokinetics of BMS-986195

| Parameter | Species | Dose | Value | Reference |
|-------------------------------|-------------------|---------------------|---------------|-----------|
| BTK Occupancy | Human | 10 mg (single dose) | 100% | [1][3] |
| BTK Occupancy Half-life | Human | Multiple doses | 115–154 hours | [1][3] |
| T _{max} | Human | 0.3-30 mg | ~1 hour | [1][3] |
| Half-life (t _{1/2}) | Human | 0.3-30 mg | 1.2–1.7 hours | [1][3] |
| Oral Bioavailability | Mouse | Not specified | 100% | [4] |
| Oral Bioavailability | Rat | Not specified | 74% | [4] |
| Oral Bioavailability | Cynomolgus Monkey | Not specified | 46% | [4] |
| Oral Bioavailability | Dog | Not specified | 81% | [4] |

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.



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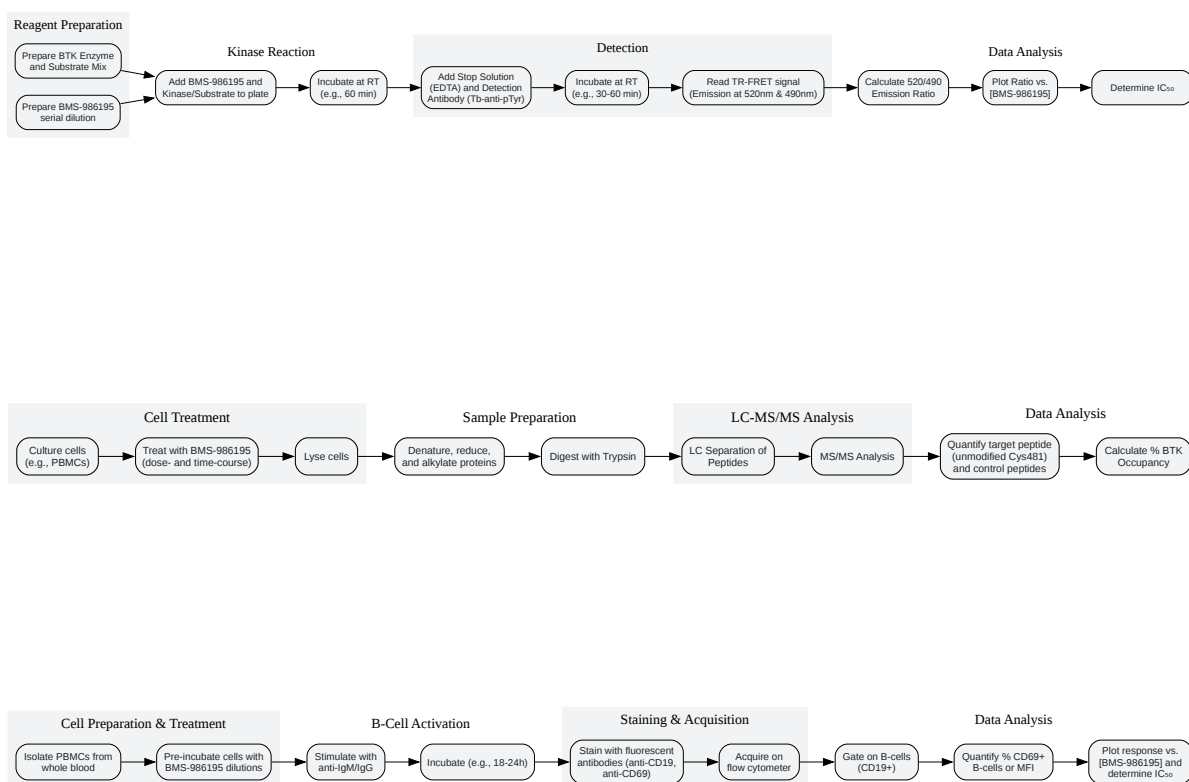
BTK Signaling Pathway and Inhibition by BMS-986195.

Experimental Protocols

Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen® TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of recombinant BTK by BMS-986195. The assay measures the phosphorylation of a substrate by BTK.

Workflow Diagram:



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References

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